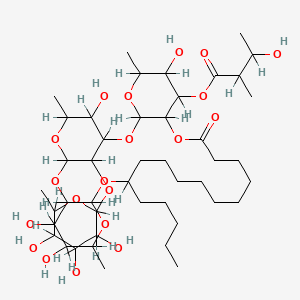
Calonyctin A-2d
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calonyctin A-2d is one of two components of calonyctin.
Wissenschaftliche Forschungsanwendungen
Structure and Composition
- Calonyctin A, identified in dry leaves of Calonyction aculeatum L. House, is a plant growth substance consisting of a mixture of two glycoside homologues. Each contains four rhamnoses and differs in molecular weight by 28 a.m.u's. The configuration of the sugars and their linkages were elucidated using advanced NMR and FAB-MS techniques (Hu et al., 1988).
Plant Growth and Differentiation
- Calonyctin significantly impacts physiological activities in various crops, particularly in the growth and differentiation of plant callus. This growth regulator, isolated from leaves and stems of Calonyction aculeatum, is a glycoside comprised of ethyl 11-hydroxy-hexadecanoate or ethyl 11-hydroxy-tetradecanoate, 2-hydroxy-3-methyl-butyric acid, and four rhamnoses (Zeng, 2002).
Effects on Crop Yield
- Foliar sprays of calonyctin have been shown to increase tuber yield in potato cultivars by 7-19% due to its ability to delay plant senescence and enhance tuber growth in later stages of development (Shen et al., 1996).
Influence on Sugar and Starch Metabolism
- Calonyctin affects free sugars in sweet potatoes as it relates to starch accumulation. Treatment with calonyctin significantly increased starch synthesis, maintained a constant sugar level, and promoted the synthesis and transfer of sucrose, indicating its role in enhancing crop quality (Shen et al., 2004).
Synthesis and Chemical Analysis
- The synthesis of calonyctin A2, a glycolipid with plant growth-promoting activity, was achieved through a short-step process. This synthesis involved the assembly of three 6-deoxygenated thioglycoside intermediates, showcasing the chemical complexity and potential for laboratory synthesis of this compound (Furukawa et al., 2000).
Eigenschaften
CAS-Nummer |
151864-96-9 |
|---|---|
Produktname |
Calonyctin A-2d |
Molekularformel |
C45H78O20 |
Molekulargewicht |
939.1 g/mol |
IUPAC-Name |
[6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-pentyl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C45H78O20/c1-8-9-15-18-27-19-16-13-11-10-12-14-17-20-28(47)61-39-36(62-41(55)21(2)22(3)46)31(50)25(6)58-44(39)63-37-32(51)26(7)59-45(64-38-34(53)30(49)24(5)57-43(38)60-27)40(37)65-42-35(54)33(52)29(48)23(4)56-42/h21-27,29-40,42-46,48-54H,8-20H2,1-7H3 |
InChI-Schlüssel |
DRAKJGOJAYUMIJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(OC5O1)C)O)O)C)O)C)O)OC(=O)C(C)C(C)O |
Kanonische SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(OC5O1)C)O)O)C)O)C)O)OC(=O)C(C)C(C)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Calonyctin A-2d; DC-2d; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



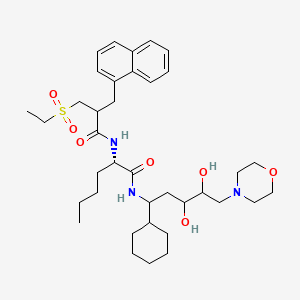
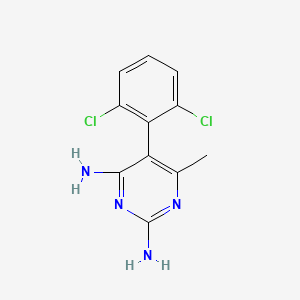
![7-[3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1668153.png)
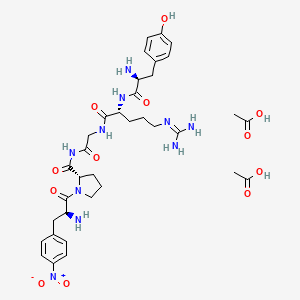
![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)
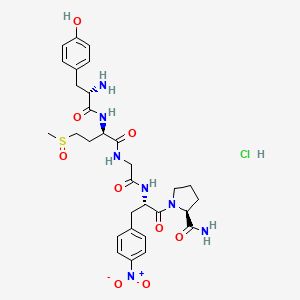

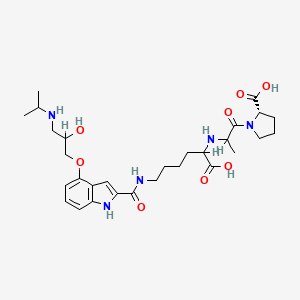
![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)
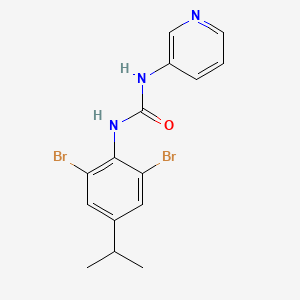
![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)
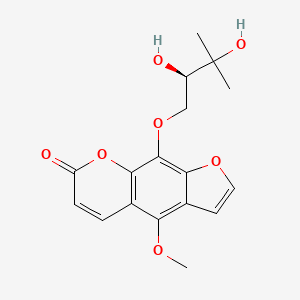
![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)
